molecular formula C15H18FNO3 B1627173 1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid CAS No. 912771-18-7

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Cat. No. B1627173
M. Wt: 279.31 g/mol
InChI Key: CYOXXKKBLPKXAR-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is a complex organic molecule. It contains a cycloheptane ring (a seven-membered carbon ring), a carboxylic acid group (-COOH), and a benzoylamino group that is substituted with a fluorine atom .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution, amide coupling, or cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo reactions such as esterification or amide formation. The benzoyl group might also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis and structure-activity relationships of analogues of benzoylamino benzoic acid compounds have been explored for their potential as inhibitors of adenovirus replication. Certain modifications, such as the presence of carboxylic acid and specific substituent patterns, were found to enhance potency with low cell toxicity (Öberg et al., 2012).

Fluorescent Probes for Biological Applications

  • Fluorescent probes based on modifications of the benzoylamino framework have been used to study the unfolding of human serum albumin, indicating their utility in understanding protein dynamics and interactions (Green & Abelt, 2015).

PET Tracer Development

  • The development of positron emission tomography (PET) tracers, such as fluorine-18 labeled amino acids, showcases the application of fluorine chemistry in enhancing imaging techniques for tumor delineation, highlighting the importance of synthetic modifications for diagnostic advancements (Shoup & Goodman, 1999).

Advanced Fluorine Chemistry

  • Studies on the synthesis of fluorinated derivatives of compounds illustrate the role of specific fluorinated groups in medicinal chemistry, potentially leading to the development of new pharmaceuticals with enhanced efficacy and selectivity (Lang et al., 1999).

Enzymatic Reduction and Metabolic Pathways

  • Research into the enzymatic reduction of benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism, reveals intricate biochemical pathways, demonstrating the complexity of biological transformations and the potential for novel metabolic engineering approaches (Koch et al., 1993).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it might pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

1-[(3-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOXXKKBLPKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587563
Record name 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

CAS RN

912771-18-7
Record name 1-[(3-Fluorobenzoyl)amino]cycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzamido)cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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